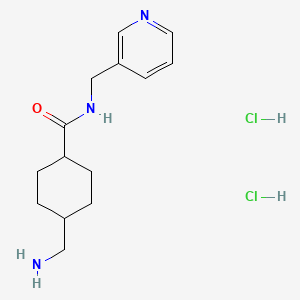
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (pyridin-3-ylmethyl)-amide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride is a compound used primarily in research settings. It is known for its applications in proteomics research and has a molecular weight of 320.26 g/mol .
Preparation Methods
The synthesis of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the aminomethyl group and the pyridin-3-ylmethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and molecular pathways. Industrially, it is utilized in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride include other aminomethylcyclohexanecarboxylic acid derivatives and pyridinylmethyl amides. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
155823-34-0 |
|---|---|
Molecular Formula |
C14H23Cl2N3O |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12;;/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18);2*1H |
InChI Key |
WQFULKHSCRCFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


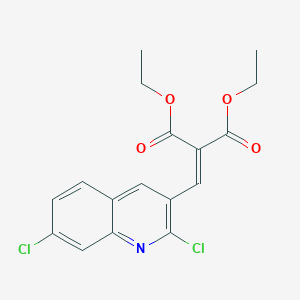
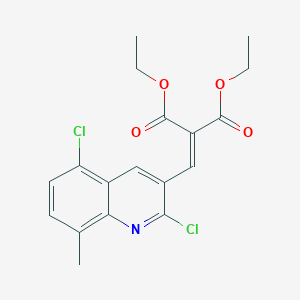
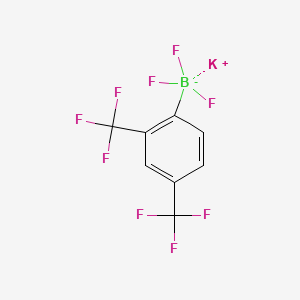
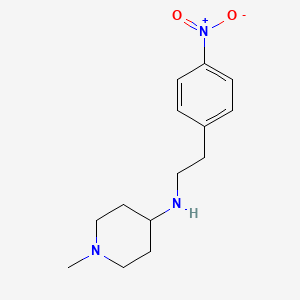
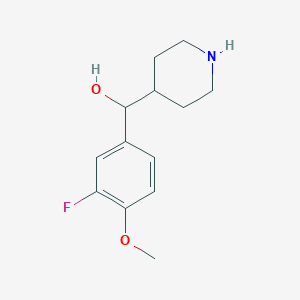
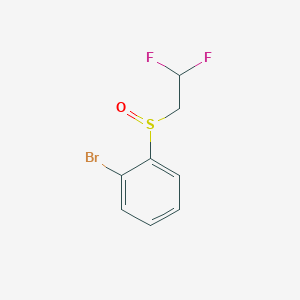
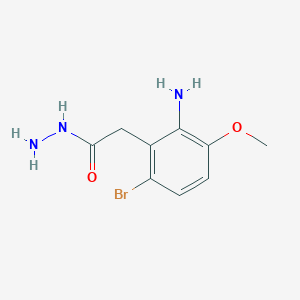
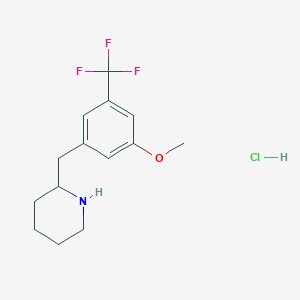
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
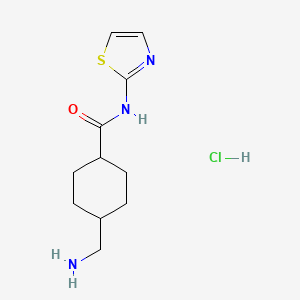
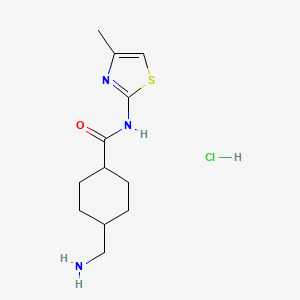
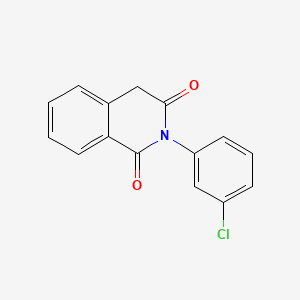
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)
